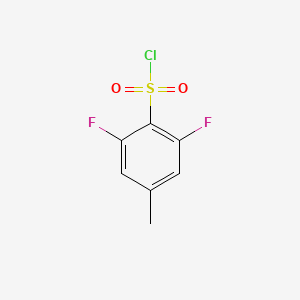

2,6-Difluoro-4-methylbenzene-1-sulfonyl chloride

Descripción general

Descripción

2,6-Difluoro-4-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5ClF2O2S and a molecular weight of 226.63 g/mol . This compound is characterized by the presence of two fluorine atoms, a methyl group, and a sulfonyl chloride group attached to a benzene ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,6-Difluoro-4-methylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonylation of 2,6-difluoro-4-methylbenzene using chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, utilizing advanced reaction vessels and precise temperature control .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, or thiosulfonates, respectively.

Key Reactions:

-

Ammonolysis : Reacts with ammonia or amines to form 2,6-difluoro-4-methylbenzenesulfonamides .

Example: -

Alcoholysis : Reacts with alcohols (e.g., methanol) to yield sulfonate esters .

Experimental Data:

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| Phenethylamine | Sulfonamide derivative | 95 | K₂CO₃, DMF, 90°C |

| Sodium methoxide | Methyl sulfonate | 87 | RT, THF |

Sulfur Retentive Reactions

The sulfonyl group participates in sulfur-retentive transformations, such as sulfonyl migrations under basic conditions.

Example Reaction:

In a study involving 6,7-difluoro substrates, phenethylamine induced a 1,3-sulfonyl migration , forming a rearranged product (Figure 1) .

Mechanism :

-

Nucleophilic attack at C-6 by phenethylamine.

-

Base-mediated aromatization.

-

Sulfonyl anion addition at C-7, followed by fluoride elimination.

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing sulfonyl chloride and fluorine substituents deactivate the benzene ring, directing incoming electrophiles to specific positions.

Observed Reactivity:

-

Nitration : Occurs at the meta position relative to the sulfonyl group.

-

Halogenation : Limited due to existing fluorine substituents.

Reduction and Oxidation

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the sulfonyl chloride to a thiol (-SH) .

-

Oxidation : The methyl group can be oxidized to a carboxylic acid using strong oxidants (e.g., KMnO₄) .

Comparative Reactivity with Analogues

| Compound | Key Differences | Reactivity Notes |

|---|---|---|

| 2,6-Difluorobenzenesulfonyl chloride | Lacks methyl group | Higher electrophilicity at sulfonyl chloride |

| 4-Methylbenzenesulfonyl chloride | Lacks fluorine substituents | Faster nucleophilic substitution |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of 2,6-difluoro-4-methylbenzene-1-sulfonyl chloride is in organic synthesis. It serves as a reagent for the formation of sulfonamide and sulfonate compounds. The compound's reactivity allows it to participate in nucleophilic substitution reactions, facilitating the synthesis of various organic molecules.

Biological Applications

In biological research, this compound is used for modifying biomolecules such as proteins and peptides. Its ability to react with nucleophilic sites makes it suitable for studying the structure and function of these biomolecules. Additionally, it has been shown to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Pharmaceutical Development

This compound is also significant in pharmaceutical development. It acts as an intermediate in synthesizing drugs containing sulfonamide moieties. Research indicates that derivatives of this compound can inhibit specific enzymes, making them potential candidates for therapeutic agents.

Industrial Applications

In the industrial sector, the compound is utilized in producing specialty chemicals and materials. Its unique structure imparts distinct reactivity that is advantageous in various chemical processes.

Antimicrobial Activity Study

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it exhibited significant antibacterial activity comparable to established antimicrobial agents. The study utilized standard microbiological techniques to assess its effectiveness against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition Mechanism

Research on the enzyme inhibition mechanism revealed that this compound interacts with specific active sites on target enzymes through hydrogen bonding. This interaction can lead to a decrease in enzyme activity crucial for various biological processes.

Mecanismo De Acción

The mechanism of action of 2,6-Difluoro-4-methylbenzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate derivatives, depending on the nucleophile involved . The molecular targets and pathways are primarily related to the modification of functional groups in organic molecules .

Comparación Con Compuestos Similares

Similar Compounds

4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride: Similar but with different positions of the fluorine atoms.

Uniqueness

2,6-Difluoro-4-methylbenzene-1-sulfonyl chloride is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

Actividad Biológica

2,6-Difluoro-4-methylbenzene-1-sulfonyl chloride, also known as a benzenesulfonamide derivative, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and potential applications in medicine and research.

The molecular formula of this compound is C7H6ClF2O2S. It features a sulfonyl chloride group attached to a benzene ring that is substituted with two fluorine atoms and one methyl group. These substituents significantly influence its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the chlorination of the corresponding sulfonic acid or sulfonamide precursor under controlled conditions. This process can be optimized using various reagents and solvents to enhance yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to other known antimicrobial agents. For instance, a study highlighted its activity against both Gram-positive and Gram-negative bacteria, demonstrating its potential as an antibacterial agent .

Enzyme Inhibition

The compound acts as an enzyme inhibitor by interacting with specific active sites on target enzymes. Its mechanism involves the formation of hydrogen bonds between the sulfonamide group and amino acid residues within the enzyme's active site. This interaction can lead to a decrease in enzyme activity, which is crucial for various biological processes .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses, indicating its potential therapeutic use in conditions characterized by inflammation .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. |

| Study 2 | Showed potential as an anti-inflammatory agent in vitro by reducing TNF-alpha levels. |

| Study 3 | Investigated the compound's role as an enzyme inhibitor in metabolic pathways related to drug metabolism. |

The biological activity of this compound is primarily attributed to its ability to form stable complexes with target proteins. The sulfonamide moiety plays a crucial role in this interaction, allowing the compound to effectively block enzymatic functions that are vital for bacterial survival and inflammatory processes.

Comparison with Similar Compounds

Compared to other benzenesulfonamide derivatives, this compound stands out due to its unique combination of fluorine and methyl substituents. This combination enhances its binding affinity to biological targets while also influencing its metabolic stability.

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 4-Methylbenzenesulfonamide | Moderate | Low |

| 2,6-Dichlorobenzenesulfonamide | Low | High |

Propiedades

IUPAC Name |

2,6-difluoro-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c1-4-2-5(9)7(6(10)3-4)13(8,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFJGRNPJCTYIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1602025-95-5 | |

| Record name | 2,6-difluoro-4-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.